2-Nitro-6-ethoxybenzonitrile

Description

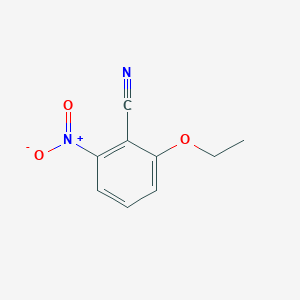

2-Nitro-6-ethoxybenzonitrile (C₉H₈N₂O₃, molar mass 192.17 g/mol) is a benzonitrile derivative featuring a nitro group (-NO₂) at the 2-position, an ethoxy group (-OCH₂CH₃) at the 6-position, and a cyano group (-CN) at the 1-position of the benzene ring (Figure 1). The nitro group is a strong electron-withdrawing substituent, while the ethoxy group acts as a moderate electron donor.

Properties

Molecular Formula |

C9H8N2O3 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

2-ethoxy-6-nitrobenzonitrile |

InChI |

InChI=1S/C9H8N2O3/c1-2-14-9-5-3-4-8(11(12)13)7(9)6-10/h3-5H,2H2,1H3 |

InChI Key |

UNYHTJIGSSTXKM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

The structural features of 2-nitro-6-ethoxybenzonitrile are contrasted with two related compounds from the literature (Table 1):

Table 1. Structural and Molecular Comparison

- Target Compound : The absence of heterocyclic systems (e.g., benzimidazole or pyrimidinylidene) distinguishes this compound from the others. Its simpler structure lacks sulfur or iodine, reducing steric bulk and molecular complexity.

- The methyl bridge between the benzimidazole and phenol groups increases structural stability .

- Compound: Features iodine (a heavy atom) and a thioxo group, which may enhance polarizability and participation in halogen-bonding or nucleophilic substitution reactions.

Molecular Weight and Complexity

- The target compound (192.17 g/mol) is significantly smaller than the benzimidazole derivative (405.45 g/mol) and the iodinated compound (547.37 g/mol).

Functional Group Effects

- Nitro vs. Iodo : The nitro group in this compound favors electrophilic aromatic substitution at meta/para positions, whereas the iodine in ’s compound enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Ethoxy vs.

- Cyano Group: Present in both the target and ’s compound, the -CN group enhances dipole moments and may serve as a directing group in further functionalization.

Crystallographic Behavior

- highlights that benzimidazole derivatives often form solvates (e.g., acetonitrile or nitromethane monosolvates) due to hydrogen-bonding interactions with polar solvents . While crystallographic data for this compound is unavailable, its nitro and cyano groups suggest a propensity for dense packing and moderate crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.